molecular formula C14H30OSi B14469852 [(4-tert-Butyl-1-methylcyclohexyl)oxy](trimethyl)silane CAS No. 65266-84-4

[(4-tert-Butyl-1-methylcyclohexyl)oxy](trimethyl)silane

Cat. No.: B14469852
CAS No.: 65266-84-4
M. Wt: 242.47 g/mol
InChI Key: RNKCPLDJUNRAHV-UHFFFAOYSA-N
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Description

(4-tert-Butyl-1-methylcyclohexyl)oxysilane is an organosilicon compound that features a cyclohexyl group substituted with a tert-butyl and a methyl group, connected to a trimethylsilyl group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butyl-1-methylcyclohexyl)oxysilane typically involves the reaction of 4-tert-butyl-1-methylcyclohexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-tert-Butyl-1-methylcyclohexanol+Trimethylsilyl chloride(4-tert-Butyl-1-methylcyclohexyl)oxysilane+Hydrochloric acid\text{4-tert-Butyl-1-methylcyclohexanol} + \text{Trimethylsilyl chloride} \rightarrow \text{(4-tert-Butyl-1-methylcyclohexyl)oxysilane} + \text{Hydrochloric acid} 4-tert-Butyl-1-methylcyclohexanol+Trimethylsilyl chloride→(4-tert-Butyl-1-methylcyclohexyl)oxysilane+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of (4-tert-Butyl-1-methylcyclohexyl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butyl-1-methylcyclohexyl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and other oxidized derivatives.

    Reduction: Various silane derivatives.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(4-tert-Butyl-1-methylcyclohexyl)oxysilane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-tert-Butyl-1-methylcyclohexyl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, making it useful in protecting group chemistry. The molecular pathways involved include the formation and cleavage of silicon-oxygen bonds under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
  • Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, cis-
  • Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, trans-

Uniqueness

(4-tert-Butyl-1-methylcyclohexyl)oxysilane is unique due to the presence of both a bulky tert-butyl group and a trimethylsilyl group, which confer distinct steric and electronic properties. These features make it particularly useful in protecting group chemistry and in the synthesis of complex organic molecules.

Properties

CAS No.

65266-84-4

Molecular Formula

C14H30OSi

Molecular Weight

242.47 g/mol

IUPAC Name

(4-tert-butyl-1-methylcyclohexyl)oxy-trimethylsilane

InChI

InChI=1S/C14H30OSi/c1-13(2,3)12-8-10-14(4,11-9-12)15-16(5,6)7/h12H,8-11H2,1-7H3

InChI Key

RNKCPLDJUNRAHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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